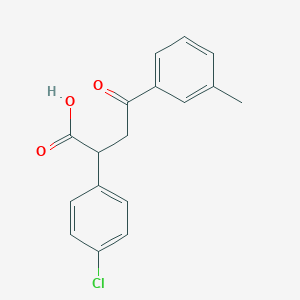
2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid (2-CMPOBA) is a synthetic organic compound that has been the subject of a great deal of scientific research and experimentation. 2-CMPOBA has been studied for its potential uses in a variety of applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
Molecular Docking and Biological Activity
- A comparative study involving molecular docking, vibrational, structural, electronic, and optical investigations of derivatives similar to "2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid" highlights their potential in inhibiting Placenta growth factor (PIGF-1), suggesting promising biological activities. These findings underscore the significance of butanoic acid derivatives in pharmacology, facilitated by spectroscopic analyses and theoretical calculations (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Vibrational Spectroscopy and Molecular Structure
- Research on "4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid," a compound structurally similar to "2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid," showcases the use of FT-IR and X-ray diffraction to confirm the compound's structure. The study provides insights into vibrational wavenumbers, molecular stability, and charge transfer within molecules, contributing to a deeper understanding of such compounds' reactive and spectroscopic properties (Raju et al., 2015).
Spectroscopic and Supramolecular Studies
- A study on a chloramphenicol derivative related to "2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid" explores its crystal structure through X-ray diffraction and vibrational spectroscopy. This research highlights the role of non-conventional hydrogen bonds and π-π stacking in the molecular geometry and electron localization, providing a basis for understanding the structural and spectroscopic properties of similar compounds (Fernandes et al., 2017).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-11-3-2-4-13(9-11)16(19)10-15(17(20)21)12-5-7-14(18)8-6-12/h2-9,15H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDWBSYOPKLAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

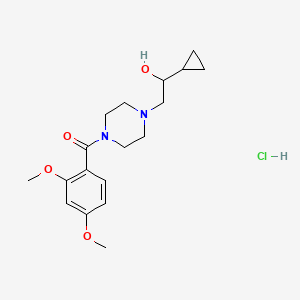
![2-[2-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2918845.png)

![5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2918847.png)

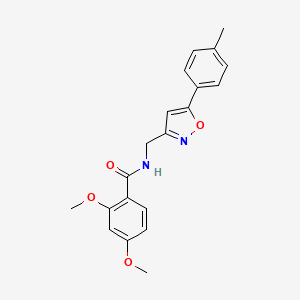

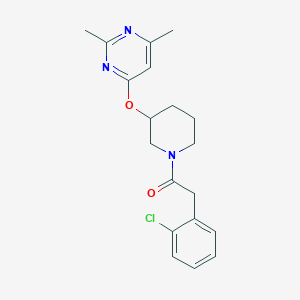
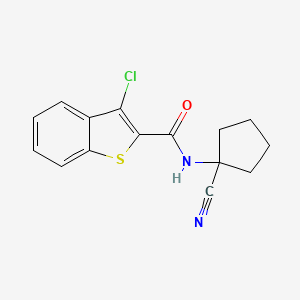
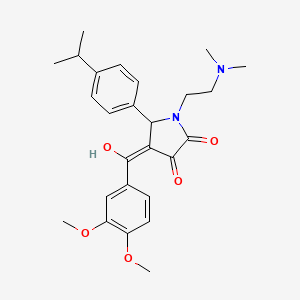

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2918859.png)
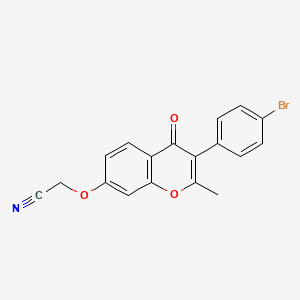
![1-[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]prop-2-en-1-one](/img/structure/B2918866.png)